5-Fluoro-2-(piperidin-3-yloxy)pyridine
Description
5-Fluoro-2-(piperidin-3-yloxy)pyridine is a fluorinated pyridine derivative featuring a piperidin-3-yloxy substituent at the 2-position and a fluorine atom at the 5-position. The fluorine atom enhances electronegativity and metabolic stability, while the piperidine moiety may influence solubility, bioavailability, and target interactions . Though discontinued in commercial catalogs, its structural features make it a candidate for further pharmacological studies .
Properties
CAS No. |
1248723-38-7 |
|---|---|
Molecular Formula |
C10H13FN2O |
Molecular Weight |
196.225 |
IUPAC Name |
5-fluoro-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2 |
InChI Key |
VTOBBRBFRPXODV-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)OC2=NC=C(C=C2)F |
Synonyms |
5-Fluoro-2-(piperidin-3-yloxy)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5-Fluoro-2-(oxetan-3-yl)pyridine
- Structure : Replaces the piperidine ring with an oxetane group.
- Key Differences : The smaller oxetane ring (3-membered) introduces greater ring strain and reduced conformational flexibility compared to piperidine (6-membered). This may affect binding affinity to targets requiring larger hydrophobic pockets.
- Applications: Oxetanes are known to improve solubility and metabolic stability in drug design .
5-Fluoro-2-(pyrrolidin-3-yl)pyridine
- Structure : Substitutes piperidine with pyrrolidine (5-membered ring).
- Piperidine’s additional methylene group may enhance lipophilicity and membrane permeability .
- Pharmacological Impact : Pyrrolidine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier .
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
- Structure : Adds a trifluoromethyl group at the 5-position.
- Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance target binding through hydrophobic interactions. This modification is common in antiviral and anticancer agents .
Pharmacokinetic and Mechanistic Comparisons
Fluorinated Pyrimidines (5-FU, FdUrd)
- Mechanism : Fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (FdUrd) inhibit thymidylate synthase, disrupting DNA synthesis.
- Comparison : Unlike these antimetabolites, 5-Fluoro-2-(piperidin-3-yloxy)pyridine lacks a ribose/deoxyribose backbone, suggesting a different mechanism. However, the fluorine atom may similarly enhance metabolic stability and enzyme inhibition .
- Toxicity : Fluorinated pyrimidines induce gastrointestinal toxicity via RNA incorporation; structural differences in 5-Fluoro-2-(piperidin-3-yloxy)pyridine may mitigate this .
Antiviral 5-Halogeno-FddUrd Derivatives
- Structure : 3'-Fluoro-2',3'-dideoxyuridine analogs with halogen substituents.
- Comparison : Fluorine at the 5-position in these compounds enhances anti-HIV activity by improving thymidine kinase affinity. The piperidine group in 5-Fluoro-2-(piperidin-3-yloxy)pyridine could similarly modulate kinase interactions but lacks the dideoxyribose moiety critical for chain termination .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 5-Fluoro-2-(piperidin-3-yloxy)pyridine | 1.8 | ~0.5 (PBS) | Moderate |
| 5-Fluoro-2-(oxetan-3-yl)pyridine | 1.2 | ~1.2 (PBS) | High |
| 5-Fluoro-2-(pyrrolidin-3-yl)pyridine | 1.5 | ~0.8 (PBS) | Moderate-High |
| 5-Fluoro-2-(trifluoromethyl)pyridine | 2.4 | ~0.3 (PBS) | Low |
Preparation Methods
Reaction Conditions and Optimization
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate piperidin-3-ol, enhancing its nucleophilicity.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction efficiency by stabilizing the transition state.
-
Temperature : Reactions typically proceed at 80–100°C for 12–24 hours, achieving yields of 70–80%.
Example Protocol :
-
Combine 2-chloro-5-fluoropyridine (1.0 equiv), piperidin-3-ol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.
-
Heat at 85°C for 18 hours under nitrogen.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Catalytic Methods with Indium Chloride (InCl₃)
Recent advancements leverage InCl₃ as a Lewis acid catalyst to accelerate etherification under mild conditions. This approach, adapted from multi-component pyridine syntheses, reduces reaction times and improves yields.
Key Findings
-
Catalyst Loading : 20 mol% InCl₃ in 50% ethanol/water promotes efficient coupling.
-
Ultrasound Irradiation : Applying ultrasound (25 kHz, 40°C) reduces reaction time to 20 minutes, achieving yields >90%.
-
Mechanism : InCl₃ activates the chloro-pyridine substrate, facilitating nucleophilic attack by piperidin-3-ol (Figure 1).
Optimized Protocol :
-
Mix 2-chloro-5-fluoropyridine, piperidin-3-ol, and InCl₃ in 50% ethanol.
-
Irradiate with ultrasound at 40°C for 20 minutes.
Hydrochloride Salt Formation
The final step often involves converting the free base to its hydrochloride salt for improved stability and solubility.
Procedure :
-
Dissolve 5-fluoro-2-(piperidin-3-yloxy)pyridine in anhydrous diethyl ether.
-
Bubble hydrogen chloride gas through the solution until precipitation completes.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Traditional SNAr | K₂CO₃, DMF, 85°C | 18 h | 75% | >95% |
| Catalytic InCl₃ | InCl₃, EtOH/H₂O, US | 20 min | 92% | >98% |
| Hydrothermal Synthesis | H₂O, 120°C, 6 h | 6 h | 68% | 90% |
Key Observations :
-
The InCl₃-catalyzed method offers superior efficiency and scalability, aligning with green chemistry principles.
-
Traditional SNAr remains valuable for large-scale production despite longer reaction times.
Purification and Characterization
Q & A
Q. Table 1. Synthetic Conditions for Analogous Piperidine-Oxypyridine Derivatives
| Compound | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Fluoro-2-(piperidin-3-yloxy)pyridine | NaH | DMF | 80 | 75 | |
| 5-Fluoropyrimidine-piperidine derivative | K₂CO₃ | THF | 60 | 68 |
Advanced: How can regioselectivity challenges in SNAr reactions be mitigated during synthesis?
Answer:
Regioselectivity issues arise due to competing substitution sites on the pyridine ring. Strategies include:
- Steric hindrance modulation: Use bulky bases (e.g., DBU) to favor substitution at the 2-position over the 4-position .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction specificity .
- Halogen leaving groups: Bromine (vs. chlorine) improves leaving-group ability, reducing side reactions .
- In situ monitoring: TLC or HPLC analysis at intermediate stages ensures reaction progression .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; ¹³C NMR: C-F coupling ~250 Hz) .
- FT-IR: Detect C-F stretching vibrations (~1250 cm⁻¹) and piperidine N-H bonds (~3300 cm⁻¹) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₁₂FN₂O: 195.0932) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies often stem from assay variability. Methodological solutions include:
- Standardized assays: Use identical cell lines (e.g., HEK293 for receptor binding) and concentrations (IC₅₀ values reported with 95% CI) .
- Orthogonal validation: Combine surface plasmon resonance (SPR) with enzymatic assays to confirm binding affinity .
- Metabolic stability testing: Assess compound half-life in liver microsomes to account for degradation differences .
Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted studies?
Answer:
- Lipophilicity optimization: Target logP 2–3 (calculated via ChemDraw) to balance solubility and membrane permeability .
- Hydrogen bond reduction: Substitute piperidine N-H with methyl groups to lower polar surface area (PSA < 60 Ų) .
- In vitro BBB models: Use MDCK-MDR1 monolayers to predict passive diffusion and P-glycoprotein efflux .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Storage: Keep in airtight containers at RT, away from light and moisture .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
- Molecular docking: Use AutoDock Vina to predict binding poses at targets (e.g., cannabinoid receptors) using SMILES/InChI inputs .
- QSAR models: Corrogate electronic parameters (Hammett σ) with bioactivity to design derivatives with enhanced potency .
- ADMET prediction: Software like SwissADME evaluates toxicity risks (e.g., hepatotoxicity) early in development .
Advanced: What are common pitfalls in scaling up synthesis, and how are they addressed?
Answer:
- Exothermic reactions: Use jacketed reactors with controlled cooling to prevent thermal runaway during SNAr .
- By-product formation: Optimize stoichiometry (1.2:1 piperidin-3-ol:halopyridine) and employ scavengers (e.g., molecular sieves) .
- Purification challenges: Switch from column chromatography to recrystallization (ethanol/water) for large-scale batches .
Basic: What are the primary biological targets of this compound?
Answer:
- Cannabinoid receptors (CB1/CB2): Structural analogs show affinity in radioligand displacement assays (Ki < 100 nM) .
- Enzyme inhibition: Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) in liver microsome studies .
Advanced: How can metabolomic studies elucidate off-target effects?
Answer:
- LC-MS/MS profiling: Identify metabolites in plasma/hepatocyte incubations to detect reactive intermediates .
- Pathway analysis: Use KEGG or Reactome databases to map metabolic perturbations (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
